Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- is an organic compound with the molecular formula C8H5BrF2 It is a halogenated derivative of benzene, characterized by the presence of bromine, fluorine, and difluoroethenyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- typically involves the halogenation of benzene derivatives. One common method is the bromination of 1,1-difluoroethene followed by a coupling reaction with a fluorobenzene derivative. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where bromine and fluorine are introduced to the benzene ring under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .
Scientific Research Applications
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of halogenated organic compounds and their biological interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- involves its interaction with molecular targets through halogen bonding and other intermolecular forces. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical pathways. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,2-difluoroethenylbenzene
- 2-Bromo-2,2-difluoroethenylbenzene
- 2-Bromo-1,1-difluoro-2-phenylethene
Uniqueness
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- is unique due to the specific arrangement of bromine, fluorine, and difluoroethenyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
769147-00-4 |
---|---|
Molecular Formula |
C8H4BrF3 |
Molecular Weight |
237.02 g/mol |
IUPAC Name |
1-(1-bromo-2,2-difluoroethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H4BrF3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4H |
InChI Key |
JJKKUOALAFNYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.